Rhodamine 123

Description

A fluorescent probe with low toxicity which is a potent substrate for ATP BINDING CASSETTE TRANSPORTER, SUBFAMILY B, MEMBER 1 and the bacterial multidrug efflux transporter. It is used to assess mitochondrial bioenergetics in living cells and to measure the efflux activity of ATP BINDING CASSETTE TRANSPORTER, SUBFAMILY B, MEMBER 1 in both normal and malignant cells. (Leukemia 1997; 11(7):1124-30)

Structure

3D Structure of Parent

Properties

IUPAC Name |

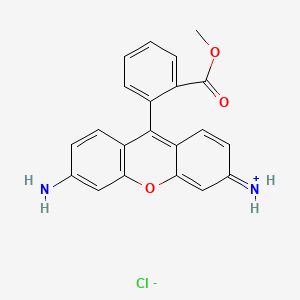

[6-amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3.ClH/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;/h2-11,22H,23H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFATKRONKHHQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00886503 | |

| Record name | 3,6-Diamino-9-(2-(methoxycarbonyl)phenyl)xanthylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red to brown powder; [Acros Organics MSDS] | |

| Record name | Rhodamine 123 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

62669-70-9 | |

| Record name | Xanthylium, 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Diamino-9-(2-(methoxycarbonyl)phenyl)xanthylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Rhodamine 123: An In-Depth Technical Guide to its Mechanism of Action in Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodamine 123 (Rh123) is a lipophilic cationic fluorescent dye that has been extensively utilized as a vital tool in cell biology and cancer research. Its primary mechanism of action revolves around its accumulation within mitochondria, driven by the organelle's negative membrane potential. At lower concentrations, this property allows for the sensitive monitoring of mitochondrial health and function. However, at higher concentrations, Rh123 exhibits cytotoxic effects, primarily through the inhibition of mitochondrial ATP synthesis. This selective toxicity towards cells with higher metabolic activity and membrane potential, such as many cancer cells, has made it a subject of interest in oncology. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in mitochondria, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Electrophoretic Accumulation and F1Fo-ATPase Inhibition

The fundamental principle behind this compound's mitochondrial activity is its cationic nature at physiological pH. This positive charge drives its electrophoretic accumulation into the negatively charged mitochondrial matrix, a process governed by the Nernst equation. The mitochondrial membrane potential (ΔΨm), typically ranging from -150 to -180 mV (negative inside), serves as the primary driving force for this uptake.

Once concentrated within the mitochondria, Rh123 exerts its primary inhibitory effect on the F1Fo-ATPase (ATP synthase) . This enzyme complex is crucial for oxidative phosphorylation, utilizing the proton gradient generated by the electron transport chain to synthesize ATP. By inhibiting the F1Fo-ATPase, this compound disrupts the primary energy production pathway of the cell, leading to a decline in cellular ATP levels. This bioenergetic crisis is a key contributor to the cytotoxic effects observed at higher concentrations of the dye. While some studies suggest minor effects on the electron transport chain at very high concentrations, the inhibition of F1Fo-ATPase is considered the principal mechanism of its mitochondrial toxicity.[1]

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction and Apoptosis

Quantitative Data on Mitochondrial Effects

The interaction of this compound with mitochondria can be quantified to understand its potency and selectivity. The following tables summarize key quantitative data from published literature.

| Parameter | Cell/Mitochondria Type | Value | Reference |

| Inhibition of Respiration | |||

| Ki for ADP-stimulated (State 3) respiration | Isolated rat liver mitochondria | 12 µM | [2] |

| Inhibition of F1Fo-ATPase Activity | |||

| Ki for ATPase activity (inverted inner membrane vesicles) | Isolated rat liver mitochondria | 126 µM | [2] |

| Ki for partially purified F1-ATPase | Isolated rat liver mitochondria | 177 µM | [2] |

| Mitochondrial Membrane Potential (ΔΨm) | |||

| Carcinoma Cells (CX-1) | Isolated mitochondria | 163 ± 7 mV | [3] |

| Carcinoma Cells (MIP101) | Isolated mitochondria | 158 ± 8 mV | [3] |

| Normal Epithelial Cells (CV-1) | Isolated mitochondria | 104 ± 9 mV | [3] |

| Cytotoxicity | |||

| Concentration for >50% cell death (7 days) | Carcinoma cell lines | 10 µg/mL | [4] |

| Concentration with no effect (7 days) | Normal epithelial cell lines | 10 µg/mL | [4] |

Note: Ki values represent the concentration of this compound required to produce half-maximum inhibition.

Detailed Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using this compound

This protocol describes the use of this compound to assess changes in ΔΨm in cultured cells by flow cytometry.

Materials:

-

This compound stock solution (1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

FACS tubes

-

Flow cytometer

-

Positive control (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in a multi-well plate. On the day of the experiment, treat the cells with the experimental compounds.

-

Positive Control: For a positive control for mitochondrial depolarization, treat a set of cells with a mitochondrial uncoupler like CCCP (e.g., 10-50 µM for 15-30 minutes).

-

Staining:

-

Prepare a fresh working solution of this compound in cell culture medium or PBS at a final concentration of 1-5 µg/mL.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the this compound working solution to each well and incubate for 15-30 minutes at 37°C in the dark.

-

-

Harvesting:

-

For adherent cells, aspirate the staining solution, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium.

-

For suspension cells, proceed directly to centrifugation.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Resuspension and Analysis:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.

-

Analyze the cells immediately on a flow cytometer. Excite the cells with a 488 nm laser and collect the emission in the green channel (typically around 525-530 nm).

-

-

Data Interpretation: A decrease in the mean fluorescence intensity of the this compound signal in the treated cells compared to the untreated control cells indicates a depolarization of the mitochondrial membrane potential.

Experimental Workflow for ΔΨm Measurement

ATP Synthesis Assay using a Luciferase-Based Method

This protocol outlines a method to quantify the effect of this compound on cellular ATP levels.

Materials:

-

This compound

-

Cultured cells

-

Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)

-

Opaque-walled multi-well plates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.

-

Treatment: Treat the cells with varying concentrations of this compound and appropriate vehicle controls. Incubate for the desired time period (e.g., 2, 6, 12, 24 hours).

-

ATP Measurement:

-

Equilibrate the plate and the ATP assay reagent to room temperature.

-

Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present. A decrease in luminescence in this compound-treated cells compared to controls indicates inhibition of ATP synthesis.

Cell Viability/Cytotoxicity Assay

This protocol describes a standard MTT assay to determine the cytotoxic effects of this compound.

Materials:

-

This compound

-

Cultured cells

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition:

-

After the incubation period, remove the treatment medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or shaking.

-

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value of this compound.

Role in Reactive Oxygen Species (ROS) Production

The disruption of mitochondrial function by this compound can lead to an increase in the production of reactive oxygen species (ROS). Inhibition of the F1Fo-ATPase can cause a "backup" in the electron transport chain, leading to increased electron leakage and the subsequent formation of superoxide (B77818) anions (O2•−). This elevation in ROS can contribute to oxidative stress, further damaging mitochondrial components and triggering apoptotic signaling pathways. Dihydrothis compound, a non-fluorescent derivative, can be used as a probe to detect intracellular ROS, as it becomes oxidized to the fluorescent this compound in the presence of ROS.

Concluding Remarks

This compound remains a powerful and versatile tool for investigating mitochondrial biology. Its mechanism of action, centered on mitochondrial accumulation and inhibition of ATP synthesis, provides a clear rationale for its use as both a reporter of mitochondrial health and a selective cytotoxic agent. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of mitochondrial function and dysfunction. Careful consideration of its concentration-dependent effects is crucial for the accurate interpretation of experimental results.

References

- 1. stratech.co.uk [stratech.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Assay for apoptosis using the mitochondrial probes, Rhodamine123 and 10-N-nonyl acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cadmium-induced mitochondrial membrane-potential dissipation does not necessarily require cytosolic oxidative stress: studies using rhodamine-123 fluorescence unquenching - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhodamine 123: A Technical Guide to its Spectral Properties and Applications

Rhodamine 123 is a cell-permeable, cationic fluorescent dye widely utilized by researchers in cell biology, biochemistry, and drug development. Its primary application lies in the study of mitochondrial membrane potential (ΔΨm), a key indicator of cell health and function. This technical guide provides an in-depth overview of the spectral properties of this compound, detailed experimental protocols, and the underlying mechanism of its action.

Core Spectral and Physical Properties

This compound exhibits distinct excitation and emission spectra that are crucial for its detection and quantification. The precise wavelengths can vary slightly depending on the solvent environment. For instance, in methanol, the excitation and emission maxima are approximately 505 nm and 534 nm, respectively[1]. In ethanol (B145695), the absorption peak is noted at 511.8 nm[2]. A general range for the absorption peak is around 505 nm, with luminescence being tunable around 560 nm when used as a laser dye[3][4].

The fluorescence of this compound is highly efficient, with a quantum yield reported to be as high as 0.90 to 0.98[2][3][5][6]. The molar extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength, is also high, with reported values in the range of 85,200 to 97,000 M⁻¹cm⁻¹[1][2][7][8].

| Property | Value | Solvent/Conditions | Reference |

| Excitation Maximum (λex) | 503 - 512 nm | Dependent on solvent | [7][9][10] |

| Emission Maximum (λem) | 525 - 534 nm | Dependent on solvent | [1][11] |

| Molar Extinction Coefficient (ε) | ~85,700 cm⁻¹/M | Ethanol | [8] |

| Quantum Yield (Φ) | 0.90 | Ethanol | [2][3] |

| Molecular Weight | ~380.8 g/mol | N/A | [3][10] |

Mechanism of Action: Mitochondrial Staining

This compound is a lipophilic cation.[5][12] This property allows it to readily pass through the plasma membrane of living cells. Due to the highly negative mitochondrial membrane potential (ΔΨm) maintained by healthy, respiring mitochondria, this compound accumulates electrophoretically within the mitochondrial matrix.[1][5][13] This accumulation leads to a concentrated, bright green fluorescence within the mitochondria, which can be visualized and quantified.[1][12] A decrease in mitochondrial membrane potential, often an early sign of apoptosis or cellular dysfunction, prevents the accumulation of this compound, resulting in a weaker fluorescent signal.[5]

Experimental Protocols

Measurement of this compound Spectral Properties

This protocol outlines the general procedure for determining the absorption and fluorescence emission spectra of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as ethanol or methanol.

-

Prepare a series of dilutions in 1 cm pathlength quartz cuvettes. For fluorescence measurements, the absorbance of the sample at the excitation wavelength should be less than 0.1 to avoid the inner-filter effect.[2]

-

-

Absorption Spectrum Measurement:

-

Use a spectrophotometer (e.g., Cary 3) to measure the absorbance of the sample across a wavelength range (e.g., 300-700 nm).[2]

-

Set the spectral bandwidth to 1.0 nm, the data interval to 0.25 nm, and the scan rate to approximately 112.5 nm/min.[2]

-

The wavelength at which the maximum absorbance is recorded is the λmax.

-

-

Fluorescence Spectrum Measurement:

-

Use a spectrofluorometer (e.g., Spex FluoroMax) for the measurement.[2]

-

Set the excitation wavelength (e.g., 480 nm or the determined λmax).[2]

-

Set the excitation and emission monochromator slit widths (e.g., 1 mm, corresponding to a spectral bandwidth of 4.25 nm).[2]

-

Scan the emission spectrum over a suitable range (e.g., 500-800 nm) with a data interval of 0.5 nm and an integration time of 2.0 seconds.[2]

-

The resulting spectrum should be corrected for instrument-specific wavelength sensitivity and dark counts.[2]

-

-

Relative Quantum Yield Determination:

-

The relative quantum yield can be determined by comparing the integrated fluorescence intensity of this compound to that of a standard with a known quantum yield (e.g., fluorescein).[14]

-

The calculation requires the absorbance values of both the sample and the standard at the excitation wavelength, their integrated fluorescence intensities, and the refractive indices of their respective solvents.[14]

-

Staining of Cultured Cells for Mitochondrial Membrane Potential Analysis

This protocol describes the use of this compound to stain mitochondria in live adherent or suspension cells for analysis by fluorescence microscopy or flow cytometry.

Methodology:

-

Preparation of Reagents:

-

Stock Solution: Prepare a 5 mM stock solution of this compound by dissolving 1 mg in 525 µL of DMSO.[12] Store at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or PBS to a final working concentration of 1-20 µM. The optimal concentration may vary depending on the cell type.[12]

-

-

Cell Staining (Adherent Cells):

-

Grow adherent cells on sterile coverslips or in multi-well plates.

-

Remove the culture medium and gently wash the cells once with PBS if necessary.[15]

-

Add enough this compound working solution to completely cover the cells.

-

Incubate at 37°C for 20-60 minutes, protected from light.[15]

-

Remove the staining solution and wash the cells twice with a pre-warmed medium.[15]

-

-

Cell Staining (Suspension Cells):

-

Harvest suspension cells by centrifugation (e.g., 400g for 4 minutes).[12]

-

Resuspend the cell pellet in the this compound working solution at a density of approximately 1x10⁶ cells/mL.[12]

-

Incubate at 37°C for 5-30 minutes, protected from light.[12]

-

Centrifuge the cells to remove the staining solution and wash twice with PBS.[12]

-

Resuspend the final cell pellet in a serum-free medium or PBS for analysis.[12]

-

-

Detection and Analysis:

-

Fluorescence Microscopy: Observe the stained cells using a fluorescence microscope equipped with a filter set appropriate for FITC or GFP (Excitation ~507 nm, Emission ~529 nm).[15] Healthy cells will exhibit bright, punctate fluorescence localized to the mitochondria.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC). A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

-

Spectrofluorometry (for isolated mitochondria): Measurements can be made using a spectrofluorometer with excitation and emission wavelengths set to approximately 503 nm and 527 nm, respectively.[10][16]

-

References

- 1. biotium.com [biotium.com]

- 2. omlc.org [omlc.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (CAS 62669-70-9) | Abcam [abcam.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. PhotochemCAD | this compound [photochemcad.com]

- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound as a probe of transmembrane potential in isolated rat-liver mitochondria: spectral and metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jascoinc.com [jascoinc.com]

- 15. apexbt.com [apexbt.com]

- 16. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

Rhodamine 123: A Technical Guide to its Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodamine 123 (Rh123) is a cell-permeable, cationic fluorescent dye renowned for its specific accumulation in mitochondria, driven by the mitochondrial membrane potential. This property has established it as a vital tool for assessing mitochondrial function and cell viability. Furthermore, its recognition and transport by P-glycoprotein (P-gp) make it an indispensable substrate for studying multidrug resistance in cancer research and drug development. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and core applications of this compound, complete with detailed experimental protocols and mechanistic diagrams.

Chemical Identity and Structure

This compound is a xanthene dye characterized by its rigid three-ring structure with two amino groups and a benzoic acid methyl ester substituent. This lipophilic cationic nature is fundamental to its biological activity.

| Identifier | Value |

| IUPAC Name | 7-Amino-10-[2-(methoxycarbonyl)phenyl]-2H-xanthene-2-iminium chloride[1] |

| Molecular Formula | C₂₁H₁₇ClN₂O₃[1][2][3] |

| CAS Number | 62669-70-9[1][2][3] |

| Canonical SMILES | COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.Cl[3] |

| InChI Key | TUFFYSFVSYUHPA-UHFFFAOYSA-M[1] |

Physicochemical and Spectroscopic Properties

The utility of this compound as a fluorescent probe is defined by its distinct spectroscopic and physical characteristics. These properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 380.82 g/mol | [1][2][3] |

| Appearance | Orange-red solid powder | [4] |

| Excitation Maximum (λex) | ~505-511 nm | [1][4][5][6][7] |

| Emission Maximum (λem) | ~529-534 nm | [4][5][8] |

| Molar Absorptivity (ε) | ~85,700 - 97,000 M⁻¹cm⁻¹ in ethanol (B145695)/methanol | [4][6][7][9] |

| Luminescence Quantum Yield (Φ) | 0.90 - 0.98 in ethanol | [1][7][9] |

| Solubility | Soluble in ethanol (20 g/L), DMSO, and DMF (10 mg/mL) | [1][5] |

| Melting Point | 235 °C | [1] |

Biological Mechanisms of Action

Mitochondrial Accumulation and Membrane Potential (ΔΨm)

This compound is a lipophilic cation that readily crosses the plasma membrane of living cells. Due to the highly negative electrochemical potential across the inner mitochondrial membrane (~-150 to -180 mV), Rh123 electrophoretically accumulates in the mitochondrial matrix.[10] This accumulation is directly proportional to the magnitude of the mitochondrial membrane potential (ΔΨm).[5][11] Healthy, respiring cells with a high ΔΨm will exhibit bright green fluorescence within their mitochondria.[12][13] Conversely, in apoptotic or metabolically compromised cells, the ΔΨm collapses, leading to the release of Rh123 from the mitochondria and a corresponding decrease in fluorescence intensity.[10][12][13][14] This principle forms the basis of its use as an indicator of mitochondrial health and an early marker of apoptosis.[14]

Substrate for P-glycoprotein (P-gp)

P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics out of cells.[15][16] this compound is a well-characterized substrate for P-gp.[15][17] In cells overexpressing P-gp, such as many multidrug-resistant cancer cells, Rh123 is rapidly pumped out, resulting in low intracellular fluorescence.[16][18] The activity of P-gp can be quantified by measuring the efflux of Rh123. Furthermore, co-incubation with a P-gp inhibitor (e.g., Verapamil, Cyclosporin A) will block this efflux, leading to the retention of Rh123 and an increase in fluorescence, which confirms P-gp-mediated transport.[17][18][19]

Key Experimental Protocols

Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol outlines the use of this compound to assess changes in ΔΨm in cultured cells using fluorescence microscopy or flow cytometry. A decrease in fluorescence intensity indicates a loss of ΔΨm.

A. Reagents and Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO).

-

Cell culture medium (serum-free for incubation, e.g., HBSS or PBS).

-

Cultured cells (adherent or suspension).

-

CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization (10 mM stock in DMSO).[12]

-

Fluorescence microscope with FITC/GFP filter set or a flow cytometer.

B. Staining Procedure for Adherent Cells:

-

Seed cells on coverslips or in a multi-well plate and grow to the desired confluency.

-

Induce experimental conditions (e.g., drug treatment) as required. Include a positive control well treated with 5-10 µM CCCP for 15-30 minutes to induce mitochondrial depolarization.

-

Prepare a fresh this compound working solution by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-20 µM.[2][12]

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound working solution to cover the cells and incubate for 15-30 minutes at 37°C, protected from light.[2][12]

-

Remove the staining solution and wash the cells three times with warm PBS.[2]

-

Add fresh warm medium or PBS for imaging.

-

Immediately analyze the cells by fluorescence microscopy (Ex/Em: ~507/529 nm) or flow cytometry (FL1 channel).[12]

Protocol: P-glycoprotein (P-gp) Efflux Assay

This protocol measures the functional activity of P-gp by quantifying the efflux of this compound from cells. It is commonly performed using flow cytometry.

A. Reagents and Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO).

-

Cell lines: one P-gp negative (e.g., parental line) and one P-gp positive (e.g., MDR variant).[20]

-

P-gp inhibitor (e.g., Verapamil, 10 mM stock in DMSO or ethanol).

-

Efflux Buffer (e.g., cold PBS or serum-free medium).

-

Flow cytometer.

B. Assay Procedure:

-

Harvest cells and adjust the density to 5 x 10⁵ to 1 x 10⁶ cells/mL in culture medium.

-

Loading Phase: Add this compound to a final concentration of 1-5 µM. For inhibitor controls, add a P-gp inhibitor (e.g., 10-50 µM Verapamil) simultaneously with the Rh123.[20]

-

Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for dye accumulation.[15][20]

-

Efflux Phase: Centrifuge the cells at 400 x g for 5 minutes at 4°C and discard the supernatant.[8]

-

Wash the cell pellet twice with cold Efflux Buffer to remove extracellular dye.[20]

-

Resuspend the cell pellet in pre-warmed (37°C) culture medium. For inhibitor controls, resuspend in medium containing the P-gp inhibitor.

-

Incubate at 37°C for an efflux period of 1-2 hours.[20]

-

After incubation, place samples on ice to stop the efflux.

-

Analyze the mean fluorescence intensity (MFI) of the cell populations using a flow cytometer (FL1 channel). Low fluorescence in P-gp positive cells indicates active efflux, which should be reversed (higher fluorescence) in the presence of the inhibitor.[18][19]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 5.8. Determination of Mitochondrial Membrane Potential by Rh123 [bio-protocol.org]

- 3. Interaction of LDS-751 and this compound with P-glycoprotein: evidence for simultaneous binding of both drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PhotochemCAD | this compound [photochemcad.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. omlc.org [omlc.org]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. apexbt.com [apexbt.com]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of P-Glycoprotein Inhibitory Potential Using a this compound Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flow cytometric analysis of P-glycoprotein function using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of this compound to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Use of Rhodamine 123

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling guidelines, and experimental considerations for Rhodamine 123, a fluorescent dye widely used in cellular and mitochondrial research. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a cell-permeant, cationic fluorescent dye that specifically accumulates in the mitochondria of living cells due to the mitochondrial membrane potential. Its physicochemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₇ClN₂O₃ | [1] |

| Molecular Weight | 380.82 g/mol | [1] |

| Appearance | Red-brown crystalline powder | [1] |

| Melting Point | ~235 °C (decomposes) | [1] |

| Solubility | Soluble in ethanol (B145695) (~20 mg/mL), DMSO, and dimethyl formamide (B127407) (~10 mg/mL). Insoluble in water. | [2][3] |

| Excitation Maximum (λex) | ~505-507 nm | [1] |

| Emission Maximum (λem) | ~529-534 nm | [4] |

Hazard Identification and Toxicity

This compound is classified as harmful if swallowed.[5] While some safety data sheets may not classify it as a hazardous substance under certain regulations, it is crucial to handle it with care due to its biological activity.[6] All rhodamine compounds are considered highly toxic and a biohazard.[2] Direct contact can cause serious eye damage and skin irritation, and inhalation may lead to nausea, headaches, and shortness of breath.[2]

| Toxicity Data | Value | Species | Reference |

| Acute Toxicity (Oral) | Harmful if swallowed (Category 4) | Not specified | [5] |

| Intraperitoneal TDLo | 60 mg/kg | Mouse | [2] |

This compound exhibits selective toxicity towards carcinoma cells compared to normal epithelial cells.[7] This is attributed to differences in mitochondrial membrane potential and the expression of multidrug resistance proteins like P-glycoprotein (P-gp), which can efflux the dye from cells.[7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |

| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities of powder or if aerosols are generated. | Minimizes inhalation of the powder. |

Handling and Storage

4.1 Handling Pure Compound

This compound powder is light-sensitive and should be handled in a subdued light environment.[4] Due to the risk of inhalation, weighing and initial dissolution should be performed in a chemical fume hood.[8][9]

4.2 Storage

Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[4] Recommended storage temperature is between 2°C and 8°C.[4] Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C for long-term stability and protected from light and moisture.[9]

Experimental Protocols

5.1 Preparation of Stock Solution (5 mM in DMSO)

This protocol details the preparation of a concentrated stock solution from this compound powder.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Chemical fume hood

-

Appropriate PPE (lab coat, gloves, safety goggles)

-

Microcentrifuge tubes or amber vials

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Perform all steps involving the powder within a chemical fume hood.

-

Tare a clean, dry microcentrifuge tube or amber vial on the analytical balance.

-

Carefully weigh 1 mg of this compound powder into the tared container.[9]

-

Add 525 µL of anhydrous DMSO to the container to achieve a final concentration of 5 mM.[9]

-

Vortex the solution until the powder is completely dissolved. Gentle warming may be required.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.[9]

5.2 Staining Cells for Mitochondrial Membrane Potential Analysis

This protocol provides a general procedure for staining live cells with this compound. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Materials:

-

Cells of interest (adherent or suspension)

-

This compound stock solution (5 mM in DMSO)

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Incubator (37°C, 5% CO₂)

-

Centrifuge (for suspension cells)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Prepare a working solution of this compound by diluting the 5 mM stock solution in serum-free medium or PBS to a final concentration of 1-20 µM.[9]

-

For adherent cells:

-

Grow cells on coverslips or in culture plates.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add the this compound working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.[1]

-

Remove the staining solution and wash the cells twice with warm, serum-free medium or PBS.

-

Analyze the cells immediately by fluorescence microscopy or flow cytometry.

-

-

For suspension cells:

-

Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in the this compound working solution at a density of approximately 1 x 10⁶ cells/mL.[9]

-

Incubate for 20-60 minutes at 37°C, protected from light.[1]

-

Centrifuge the cells to remove the staining solution.

-

Wash the cells twice by resuspending in warm, serum-free medium or PBS and centrifuging.

-

Resuspend the final cell pellet in fresh medium or PBS for analysis.

-

Spill and Emergency Procedures

6.1 Spill Cleanup

-

Minor Spills:

-

Evacuate the immediate area and ensure adequate ventilation.

-

Wear appropriate PPE, including a respirator if dealing with powder.

-

For powder spills, gently cover with a damp paper towel to avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's Environmental Health and Safety (EHS) department.

-

Prevent entry to the contaminated area.

-

6.2 First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

Waste Disposal

All this compound waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, culture media), must be disposed of as hazardous chemical waste.[2] Do not dispose of this compound down the drain or in the regular trash.[2]

Protocol for Disposal of this compound Contaminated Waste:

-

Segregate solid and liquid waste into separate, clearly labeled, and leak-proof containers.

-

Label containers with "Hazardous Waste" and "this compound".

-

Liquid Waste (e.g., used staining solutions, cell culture media):

-

Collect in a compatible, sealed container.

-

If the liquid contains biohazardous materials (e.g., cells), it may need to be decontaminated according to your institution's biosafety guidelines before being treated as chemical waste. A common method is to add bleach to a final concentration of 10% and let it sit for at least 30 minutes.[10]

-

-

Solid Waste (e.g., contaminated gloves, pipette tips, paper towels):

-

Collect in a designated, lined hazardous waste container.

-

-

Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[2]

Signaling Pathways and Experimental Workflows

8.1 Mechanism of Action and Apoptotic Signaling Pathway

This compound's cytotoxicity is primarily mediated through its accumulation in mitochondria, driven by the high mitochondrial membrane potential (ΔΨm). This accumulation disrupts mitochondrial function, leading to the initiation of the intrinsic apoptotic pathway.

Caption: this compound induced apoptotic signaling pathway.

8.2 Experimental Workflow for Handling and Use

The following diagram outlines a typical workflow for handling this compound from powder to experimental use and subsequent waste disposal.

Caption: General experimental workflow for this compound.

Disclaimer: This guide is intended for informational purposes only and should not replace a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific safety protocols. Always perform a risk assessment before starting any new experimental procedure.

References

- 1. fishersci.com [fishersci.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. biotium.com [biotium.com]

- 5. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]

- 6. safety.duke.edu [safety.duke.edu]

- 7. benchchem.com [benchchem.com]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. ehso.emory.edu [ehso.emory.edu]

- 10. research.hawaii.edu [research.hawaii.edu]

Rhodamine 123: A Technical Guide to its Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 123 is a versatile and widely utilized fluorescent dye in biomedical research. Its cationic and lipophilic nature drives its accumulation in mitochondria, the powerhouses of the cell, making it an invaluable tool for assessing mitochondrial health. Furthermore, its recognition by specific cellular efflux pumps has established it as a key substrate in the study of multidrug resistance. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Core Applications of this compound

The utility of this compound in biomedical research primarily revolves around two key cellular processes: mitochondrial function and drug transport.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm): Healthy mitochondria maintain a high negative electrochemical gradient across their inner membrane. As a positively charged molecule, this compound accumulates in the mitochondrial matrix in a manner directly proportional to this membrane potential.[1][2] A decrease in ΔΨm, a hallmark of mitochondrial dysfunction and an early event in apoptosis, results in the release of this compound from the mitochondria and a corresponding decrease in intracellular fluorescence.[3][] This principle allows for the semi-quantitative analysis of mitochondrial health and the induction of apoptosis.[5]

-

P-glycoprotein (P-gp) Substrate for Multidrug Resistance (MDR) Studies: P-glycoprotein, the product of the MDR1 gene, is an ATP-dependent efflux pump that can expel a wide range of xenobiotics from the cell, including many cancer therapeutics.[6] this compound is a well-characterized substrate for P-gp.[7] In cells overexpressing P-gp, the dye is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp activity leads to the accumulation of this compound inside the cells.[8] This makes this compound an excellent tool for screening potential P-gp inhibitors and for studying the mechanisms of multidrug resistance in cancer and other fields.[5]

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of this compound in biomedical research.

Table 1: Spectral Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~505-507 nm | [2][9] |

| Emission Maximum (λem) | ~525-534 nm | [2][9] |

| Molar Extinction Coefficient (ε) in Methanol | 97,000 M⁻¹cm⁻¹ | [2] |

| Quantum Yield | 0.90 | [9] |

Table 2: IC50 Values of P-glycoprotein Inhibitors Determined by this compound Accumulation Assay

| Inhibitor | Cell Line | IC50 (µM) | Reference(s) |

| Verapamil | MCF7R | 1.8 | [10] |

| Cyclosporin A | MCF7R | 0.8 | [10] |

| Elacridar | MCF7R | 0.05 | [10] |

| Zosuquidar | MCF7R | 0.06 | [10] |

| Quinidine | MCF7R | 0.7 | [10] |

| Nifedipine | MCF7R | 3.8 | [10] |

| Felodipine | MCF7R | 1.3 | [10] |

| Nitrendipine | MCF7R | 250.5 | [10] |

Signaling Pathway: Intrinsic Apoptosis and Mitochondrial Depolarization

This compound is a valuable tool for monitoring a key event in the intrinsic pathway of apoptosis: the dissipation of the mitochondrial membrane potential (ΔΨm). This process, known as mitochondrial outer membrane permeabilization (MOMP), is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[8][11]

Experimental Protocols & Workflows

Detailed methodologies for the key applications of this compound are provided below, accompanied by workflow diagrams for clarity.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol is a general guideline for staining cells with this compound to assess ΔΨm by fluorescence microscopy or flow cytometry.

Workflow for Measuring Mitochondrial Membrane Potential

Detailed Protocol:

-

Cell Preparation:

-

Adherent Cells: Seed cells in a suitable culture vessel (e.g., 6-well plate, chamber slide) and allow them to adhere overnight. Treat cells with experimental compounds as required.

-

Suspension Cells: Culture cells to the desired density and treat with experimental compounds. Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

-

-

This compound Staining:

-

Prepare a 1-20 µM working solution of this compound in serum-free medium or PBS from a stock solution (e.g., 1 mg/mL in DMSO).[12] The optimal concentration should be determined empirically for each cell type to avoid fluorescence quenching at high concentrations.[]

-

For adherent cells, remove the culture medium and add the this compound working solution.

-

For suspension cells, resuspend the cell pellet in the this compound working solution.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.[12]

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells twice with pre-warmed (37°C) serum-free medium or PBS to remove extracellular dye.

-

-

Data Acquisition:

-

Fluorescence Microscopy: Mount the coverslip on a slide with a drop of mounting medium. Observe the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC filter set, Ex/Em ~507/529 nm).[13]

-

Flow Cytometry: Resuspend the cells in PBS and analyze them on a flow cytometer, detecting the this compound signal in the green fluorescence channel (e.g., FITC or GFP channel).[13]

-

-

Controls:

-

Positive Control: Treat a sample of cells with a mitochondrial uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at 10 µM for 20 minutes prior to this compound staining.[3] This will cause a significant decrease in fluorescence.

-

Negative Control: Use untreated, healthy cells as a negative control to establish baseline fluorescence.

-

P-glycoprotein (P-gp) Efflux Assay

This assay measures the function of P-gp by quantifying the efflux of this compound.

Workflow for P-glycoprotein Efflux Assay

Detailed Protocol:

-

Cell Preparation:

-

Use a cell line known to overexpress P-gp (e.g., MCF7/ADR, K562/ADR) and its corresponding parental (sensitive) cell line as a control.

-

Harvest the cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in culture medium.

-

-

Inhibitor Treatment (Optional):

-

To test for P-gp inhibition, pre-incubate the cells with the test compound or a known P-gp inhibitor (e.g., Verapamil at 50 µM) for 30-60 minutes at 37°C.[10]

-

-

This compound Loading:

-

Add this compound to the cell suspension to a final concentration of, for example, 5.25 µM.[10]

-

Incubate for 30 minutes at 37°C, protected from light, to allow for dye uptake and efflux to reach a steady state.

-

-

Washing:

-

Wash the cells twice with ice-cold PBS to stop the efflux and remove the extracellular dye.

-

-

Data Acquisition:

-

Resuspend the cells in cold PBS and immediately analyze them by flow cytometry, measuring the intracellular this compound fluorescence in the green channel.

-

-

Data Analysis and Interpretation:

-

Compare the mean fluorescence intensity (MFI) of the different samples.

-

P-gp overexpressing cells will show lower MFI compared to parental cells.

-

Effective P-gp inhibitors will cause an increase in the MFI of the P-gp overexpressing cells, ideally to a level similar to that of the parental cells.

-

Data Interpretation and Troubleshooting

-

Fluorescence Quenching: At high intracellular concentrations, this compound can self-quench, leading to a non-linear relationship between dye concentration and fluorescence intensity.[14] It is crucial to perform concentration-response curves to determine the optimal, non-quenching concentration for your specific cell type and instrument.[15]

-

Photobleaching: this compound is susceptible to photobleaching. Minimize light exposure during all steps of the experiment, especially during microscopy.[]

-

Cell Health: Ensure that the cells are healthy and viable, as dead or dying cells can exhibit altered membrane permeability and mitochondrial function, leading to misleading results. Co-staining with a viability dye like Propidium Iodide can be beneficial.

-

Background Fluorescence: Autofluorescence, particularly in the green spectrum, can be an issue in some cell types. Always include an unstained control to set the baseline for your analysis.[16]

Conclusion

This compound remains a cornerstone fluorescent probe in biomedical research due to its reliability, ease of use, and applicability to fundamental cellular processes. By understanding its mechanisms of action and adhering to optimized protocols, researchers can effectively utilize this compound to investigate mitochondrial health, apoptosis, and multidrug resistance, thereby advancing our understanding of cell biology and aiding in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. biotium.com [biotium.com]

- 3. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Flow cytometric analysis of P-glycoprotein function using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Where Killers Meet—Permeabilization of the Outer Mitochondrial Membrane during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Mitochondria and cell death: outer membrane permeabilization and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Outer mitochondrial membrane permeabilization during apoptosis triggers caspase-independent mitochondrial and caspase-dependent plasma membrane potential depolarization: a single-cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biotium.com [biotium.com]

An In-depth Technical Guide to Rhodamine 123 Fluorescence Quenching

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Rhodamine 123 (Rh123) fluorescence quenching, a powerful technique for investigating mitochondrial function and cellular health. We delve into the core mechanisms of quenching, present detailed experimental protocols, and summarize key quantitative data to facilitate the design and interpretation of robust assays in drug development and biomedical research.

Core Mechanisms of this compound Fluorescence Quenching

This compound is a lipophilic, cationic fluorescent dye that readily permeates cell membranes and accumulates specifically within mitochondria.[1][2] This accumulation is driven by the negative mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and activity.[1][3][4] The primary mechanism governing the change in Rh123 fluorescence in biological systems is self-quenching , which occurs at high concentrations of the dye.[5][6]

In healthy, energized mitochondria with a high ΔΨm, Rh123 accumulates to high concentrations within the mitochondrial matrix. This leads to the formation of non-fluorescent aggregates, such as dimers and trimers, and increases the probability of collisional quenching, where excited fluorophores lose energy through non-radiative pathways upon collision with other Rh123 molecules.[5] This process results in a decrease, or quenching , of the overall fluorescence signal.

Conversely, a disruption of the mitochondrial membrane potential, often an early event in apoptosis or cellular injury, leads to the dispersal of Rh123 from the mitochondria into the cytoplasm.[1][7] This dilution of the dye reverses the self-quenching effect, resulting in a transient increase in fluorescence, a phenomenon often referred to as unquenching .[6][8] Therefore, changes in Rh123 fluorescence intensity provide a dynamic and sensitive measure of mitochondrial membrane potential.[4]

It is important to note that the relationship between Rh123 concentration and fluorescence is non-linear. The fluorescence intensity of Rh123 in aqueous solution peaks at a concentration of approximately 50 μM and decreases at higher concentrations due to self-quenching.[5]

Quantitative Data on this compound Fluorescence

The following table summarizes key quantitative parameters related to this compound fluorescence and its use in biological assays.

| Parameter | Value | Context | Source |

| Excitation Wavelength (λex) | ~503-507 nm | In aqueous solution/methanol | [5][9][10] |

| Emission Wavelength (λem) | ~525-534 nm | In aqueous solution/methanol | [2][9][10] |

| Concentration for Peak Fluorescence | ~50 µM | In aqueous solution, due to self-quenching at higher concentrations. | [5] |

| Typical Working Concentration | 1-20 µM | For staining cells. | [10] |

| Mitochondrial Accumulation Ratio | ~4000 | Ratio of Rh123 concentration in mitochondria vs. buffer under state-2 conditions. | [5] |

| Time Constant for Fluorescence Response | ~6 seconds | Response of Rh123 fluorescence to rapid changes in membrane potential. | [5] |

Experimental Protocols

This protocol describes the use of this compound to qualitatively and semi-quantitatively assess changes in mitochondrial membrane potential in adherent cells.

Materials:

-

This compound (stock solution in DMSO, e.g., 5 mM)

-

Cell culture medium (serum-free for staining)

-

Phosphate-buffered saline (PBS)

-

Adherent cells cultured on sterile coverslips or glass-bottom dishes

-

Fluorescence microscope with appropriate filter sets (e.g., for FITC or GFP)

-

Positive control (optional): CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or other uncoupler.

Procedure:

-

Cell Preparation: Culture adherent cells on a suitable imaging substrate until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.

-

Cell Staining: a. Remove the cell culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]

-

Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed serum-free medium or PBS to remove excess dye.[10]

-

Imaging: a. Add fresh, pre-warmed medium to the cells. b. Immediately observe the cells using a fluorescence microscope with excitation and emission wavelengths of approximately 507 nm and 529 nm, respectively.[7] Healthy cells will exhibit bright, punctate fluorescence in the mitochondria.

-

(Optional) Positive Control for Depolarization: a. After initial imaging, treat the cells with a mitochondrial uncoupler like CCCP (e.g., 10 µM). b. Image the cells again and observe the loss of mitochondrial fluorescence as the dye redistributes into the cytoplasm.

This protocol allows for the quantitative analysis of mitochondrial membrane potential changes in a cell population.

Materials:

-

This compound (stock solution in DMSO)

-

Cell culture medium

-

PBS

-

Suspension cells or trypsinized adherent cells

-

Flow cytometer with a 488 nm laser for excitation.

Procedure:

-

Cell Preparation: a. For suspension cells, collect the cells by centrifugation. b. For adherent cells, detach them using trypsin, neutralize the trypsin, and collect the cells by centrifugation. c. Wash the cells once with PBS.

-

Cell Staining: a. Resuspend the cell pellet in serum-free medium containing 1-5 µM this compound. b. Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: a. Centrifuge the cells to pellet them. b. Discard the supernatant and wash the cells twice with PBS.

-

Flow Cytometry Analysis: a. Resuspend the final cell pellet in PBS. b. Analyze the cells on a flow cytometer, exciting at 488 nm and collecting the emission in the green channel (e.g., 525/30 nm bandpass filter). c. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Visualizations

Caption: Apoptotic signaling leading to mitochondrial membrane potential collapse and subsequent this compound unquenching.

Caption: Workflow for assessing compound effects on mitochondrial membrane potential using this compound.

Caption: Relationship between mitochondrial state, this compound concentration, and fluorescence signal.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. biotium.com [biotium.com]

- 3. Use of this compound to investigate alterations in mitochondrial activity in isolated mouse liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as a probe of mitochondrial membrane potential: Evaluation of proton flux through F0 during ATP synthesis [cris.unibo.it]

- 5. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

The Dichotomous Nature of Rhodamine 123: A Cellular Toxin and a Vital Probe

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodamine 123 (Rh123), a lipophilic cationic fluorescent dye, holds a unique position in cellular biology, acting as both a potent cytotoxic agent and an indispensable tool for assessing mitochondrial health. Its toxicity is not indiscriminate; rather, it exhibits a selective predilection for certain cell types, particularly carcinoma cells, a characteristic that has garnered significant interest in the field of oncology. This guide delves into the core mechanisms of Rh123-induced cytotoxicity, collates quantitative data on its effects, and provides detailed experimental protocols for its application. We explore the intricate signaling pathways triggered by Rh123 and present a nuanced understanding of its dual role as a cellular toxin and a vital probe.

The Mechanism of this compound Cytotoxicity: A Mitochondrial Trojan Horse

The cytotoxicity of this compound is intrinsically linked to its accumulation within the mitochondria, the powerhouses of the cell. This accumulation is driven by the negative mitochondrial membrane potential (ΔΨm), which is typically higher in metabolically active cells, including many cancer cells.[1][2][3]

Once inside the mitochondrial matrix, Rh123 exerts its primary toxic effect by inhibiting the F1Fo-ATPase, also known as ATP synthase.[1][4] This enzyme is crucial for the final step of oxidative phosphorylation, where the electrochemical gradient across the inner mitochondrial membrane is used to synthesize ATP. By disrupting F1Fo-ATPase function, Rh123 effectively cripples the cell's primary energy production machinery.

The consequences of this inhibition are multifaceted:

-

ATP Depletion: The most immediate effect is a drastic reduction in cellular ATP levels, leading to an energy crisis that impairs numerous cellular processes.

-

Mitochondrial Swelling: At higher concentrations (around 10 µM), Rh123 can induce rapid swelling of energized mitochondria.[4]

-

Induction of Apoptosis: The disruption of mitochondrial function is a key trigger for the intrinsic pathway of apoptosis. The collapse of the mitochondrial membrane potential is considered an early and often irreversible step in this process.[5][6][7]

-

Generation of Reactive Oxygen Species (ROS): While not its primary mechanism, mitochondrial dysfunction can lead to increased production of ROS, which can further damage cellular components and exacerbate cytotoxicity.[8][9]

Selective Toxicity: The Achilles' Heel of Carcinoma Cells?

A compelling aspect of this compound's toxicology profile is its selective cytotoxicity towards carcinoma cells as compared to normal epithelial cells, particularly with prolonged exposure.[10][11][12][13][14] This selectivity is attributed to several factors:

-

Higher Mitochondrial Membrane Potential: Many carcinoma cell lines maintain a higher ΔΨm than their normal counterparts, leading to a greater accumulation of the cationic Rh123.[1]

-

Differential Sensitivity of F1Fo-ATPase: The F1Fo-ATPase in some cancer cells may exhibit a higher sensitivity to inhibition by Rh123.[1]

However, this selectivity is not universal and can be influenced by other cellular mechanisms. One critical factor is the expression of the multidrug resistance gene 1 (MDR1), which encodes for the P-glycoprotein (P-gp) efflux pump.[15][16] P-gp can actively transport Rh123 out of the cell, thereby conferring resistance. Some studies have shown that the apparent resistance of certain normal cell lines, such as the CV-1 monkey kidney epithelial cells, is due to high levels of P-gp expression.[15][16] Conversely, cancer cells with low P-gp expression are more susceptible to Rh123's toxic effects.

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic effects of this compound are dose- and time-dependent. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Cell Line/System | Conditions | Reference |

| Cell Death | >50% | Nine different carcinoma cell types | 10 µg/mL Rh123 for 7 days | [10][11][12][14] |

| Ki (inhibition constant) | 12 µM | Isolated rat liver mitochondria (ADP-stimulated respiration) | - | [4] |

| Ki (inhibition constant) | 126 µM | Inverted inner mitochondrial membrane vesicles (ATPase activity) | - | [4] |

| Ki (inhibition constant) | 177 µM | Partially purified F1-ATPase | - | [4] |

| Cell Line | Species | IC50 (P-gp Inhibition) | Assay | Reference |

| MCF7R | Human | Elacridar: 0.05 µM | This compound accumulation | [17] |

| MCF7R | Human | Nitrendipine: 250.5 µM | This compound accumulation | [17] |

Experimental Protocols

Assessment of Cell Viability using this compound and Propidium Iodide

This dual-staining method allows for the differentiation between live, apoptotic, and necrotic cells.

Materials:

-

This compound (stock solution in DMSO)

-

Propidium Iodide (PI) (stock solution in water or PBS)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Preparation: Culture cells to the desired confluency and treat with the experimental compound. Include appropriate positive and negative controls.

-

Harvesting: For adherent cells, trypsinize and collect the cells. For suspension cells, collect by centrifugation.

-

Washing: Wash the cells once with PBS.

-

Staining: Resuspend the cell pellet in PBS containing 1-20 µM this compound. The optimal concentration should be determined for each cell line. Incubate for 15-30 minutes at 37°C, protected from light.

-

Co-staining: Add Propidium Iodide to a final concentration of 1-5 µg/mL.

-

Analysis: Analyze the cells immediately by flow cytometry. Rh123 is typically detected in the green fluorescence channel (e.g., FITC), and PI in the red fluorescence channel (e.g., PE or PerCP).

Measurement of Mitochondrial Membrane Potential (ΔΨm)

At non-toxic concentrations, Rh123 is a reliable indicator of ΔΨm.

Materials:

-

This compound (stock solution in DMSO)

-

Serum-free cell culture medium or PBS

-

Fluorescence microscope, plate reader, or flow cytometer

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.

Protocol:

-

Cell Preparation: Seed cells in a suitable format (e.g., multi-well plate, coverslips).

-

Staining: Prepare a working solution of this compound (typically 1-20 µM) in serum-free medium or PBS.[18][19][20] Remove the culture medium from the cells and add the Rh123 working solution.

-

Incubation: Incubate for 15-60 minutes at 37°C, protected from light.[18][19]

-

Washing: Remove the staining solution and wash the cells twice with warm PBS or serum-free medium.

-

Measurement: Add fresh PBS or serum-free medium to the cells and measure the fluorescence intensity. For Rh123, the excitation maximum is around 505 nm, and the emission maximum is around 529 nm.[18][19] A decrease in fluorescence intensity indicates mitochondrial depolarization.

Signaling Pathways and Visualizations

This compound Mechanism of Action and Cytotoxicity Pathway

The following diagram illustrates the key steps in this compound's cytotoxic mechanism.

Caption: Mechanism of this compound cytotoxicity.

Experimental Workflow for Assessing Cytotoxicity

This diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound.

Caption: Workflow for cytotoxicity assessment.

Conclusion

This compound's toxicity to cells is a well-established phenomenon, primarily mediated by its inhibitory action on mitochondrial F1Fo-ATPase. This mechanism, coupled with its selective accumulation in carcinoma cells, has positioned it as a compound of interest in cancer research. However, the cellular response to Rh123 is complex and context-dependent, with factors such as mitochondrial membrane potential and the expression of efflux pumps playing a crucial role in determining its efficacy. For researchers, a thorough understanding of these nuances is essential for the accurate interpretation of experimental data, whether using this compound as a cytotoxic agent or as a fluorescent probe to unravel the intricacies of mitochondrial function. The detailed protocols and data presented in this guide serve as a comprehensive resource for harnessing the dual nature of this remarkable molecule in a research and drug development setting.

References

- 1. Basis for the selective cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a probe of mitochondrial membrane potential: evaluation of proton flux through F(0) during ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flow Cytometric Analysis of this compound Fluorescence during Modulation of the Membrane Potential in Plant Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as a probe of transmembrane potential in isolated rat-liver mitochondria: spectral and metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay for apoptosis using the mitochondrial probes, Rhodamine123 and 10-N-nonyl acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of Mitochondria Membrane Potential to Study CLIC4 Knockdown-induced HN4 Cell Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cadmium-induced mitochondrial membrane-potential dissipation does not necessarily require cytosolic oxidative stress: studies using rhodamine-123 fluorescence unquenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Selective toxicity of this compound in carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (Open Access) Selective Toxicity of this compound in Carcinoma Cells in Vitro (1983) | Theodore J. Lampidis | 254 Citations [scispace.com]

- 13. [PDF] Basis for the selective cytotoxicity of this compound. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Relationship of multidrug resistance to rhodamine-123 selectivity between carcinoma and normal epithelial cells: taxol and vinblastine modulate drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

Rhodamine 123: A Comprehensive Technical Guide for Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 123 is a cell-permeant, cationic fluorescent dye that is widely utilized in cell biology to investigate mitochondrial function and cellular health. Its accumulation within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing the energetic state of cells.[][2] This lipophilic cation selectively enters healthy, negatively charged mitochondria, where it emits a bright green fluorescence.[][2] A decrease in ΔΨm, a hallmark of mitochondrial dysfunction and an early event in apoptosis, leads to a reduced accumulation of this compound and a corresponding decrease in fluorescence intensity.[2][3] Beyond its use as a mitochondrial membrane potential indicator, this compound also serves as a substrate for multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp), and has been employed to identify and characterize cancer stem cell populations.[4][5][6] This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for the use of this compound in cell biology research.

Core Principles and Mechanism of Action

The functionality of this compound as a mitochondrial probe is rooted in its electrochemical properties. In healthy cells, the mitochondrial inner membrane maintains a significant negative electrochemical potential (approximately -150 to -170 mV) generated by the electron transport chain. This negative charge drives the accumulation of the positively charged this compound into the mitochondrial matrix.[7] Consequently, the fluorescence intensity of this compound within a cell is directly proportional to its mitochondrial membrane potential.[8]

Disruption of the mitochondrial membrane potential, for instance by treatment with uncoupling agents like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), prevents the accumulation of this compound, resulting in a diffuse, low-level cytoplasmic fluorescence.[3][9] This principle allows for the ratiometric analysis of mitochondrial health by comparing the fluorescence of treated cells to that of healthy, untreated controls.

Data Presentation: Quantitative and Spectral Properties

For accurate and reproducible experimental design, a clear understanding of this compound's properties is essential. The following tables summarize its key quantitative and spectral characteristics.

| Property | Value | Reference(s) |

| Molecular Weight | 380.82 g/mol | [10] |

| Excitation Maximum | ~505-507 nm | [10][11] |

| Emission Maximum | ~529-534 nm | [2][11] |

| Quantum Yield | 0.90 | [10] |

| Extinction Coefficient | Not consistently reported | |

| Solubility | DMSO, Ethanol, Methanol | [12][13] |

| Appearance | Reddish-purple crystalline powder |

| Reagent | Typical Working Concentration | Incubation Time | Purpose | Reference(s) |

| This compound | 1-20 µM | 15-60 minutes | Staining mitochondria in live cells | [2][8] |

| CCCP | 10-50 µM | 5-30 minutes | Positive control for mitochondrial membrane potential depolarization | [3][9][14] |

| Verapamil | 10 µM | Co-incubation with this compound | Inhibitor of P-glycoprotein for efflux assays | [15] |

Mandatory Visualizations

Signaling Pathway: Mechanism of this compound Accumulation

Caption: this compound passively enters the cell and accumulates in the mitochondrial matrix driven by the negative mitochondrial membrane potential (ΔΨm).

Experimental Workflow: Mitochondrial Membrane Potential Assay

References

- 2. benchchem.com [benchchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Hematopoietic Stem Cell Characterization by Hoechst 33342 and this compound Staining | Springer Nature Experiments [experiments.springernature.com]

- 5. Biological characteristics of Rh123high stem-like cells in a side population of 786-O renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. biotium.com [biotium.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]